3-Bromopicolinimidamide
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Overview
Description
3-Bromopicolinimidamide is an organic compound with the molecular formula C6H6BrN3. It is a derivative of picolinamide, where a bromine atom is substituted at the third position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopicolinimidamide typically involves the bromination of picolinamide followed by the introduction of an amidine group. One common method includes the following steps:
Bromination: Picolinamide is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the third position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromopicolinimidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can replace the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Various substituted picolinamidines.
Oxidation Products: Oxidized derivatives of picolinimidamide.
Reduction Products: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
3-Bromopicolinimidamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is explored for its potential in creating novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromopicolinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amidine group play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
3-Chloropicolinimidamide: Similar structure but with a chlorine atom instead of bromine.
3-Fluoropicolinimidamide: Contains a fluorine atom at the third position.
3-Iodopicolinimidamide: Iodine substitution at the third position.
Uniqueness: 3-Bromopicolinimidamide is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects influence its reactivity and binding affinity, making it distinct from its halogenated counterparts.
Properties
IUPAC Name |
3-bromopyridine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c7-4-2-1-3-10-5(4)6(8)9/h1-3H,(H3,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIYTHLFTOOBHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=N)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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